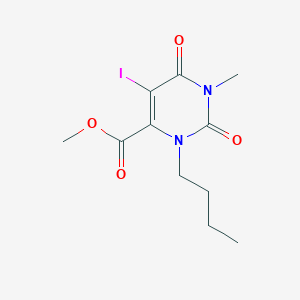
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an iodine atom, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids such as ceric ammonium nitrate (CAN) and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can significantly reduce the reaction time and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions with boronic acids would yield biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-butyl-5-chloro-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Methyl 3-butyl-5-bromo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Methyl 3-butyl-5-fluoro-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Uniqueness
The uniqueness of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15IN2O4 |
|---|---|
Peso molecular |
366.15 g/mol |
Nombre IUPAC |
methyl 3-butyl-5-iodo-1-methyl-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15IN2O4/c1-4-5-6-14-8(10(16)18-3)7(12)9(15)13(2)11(14)17/h4-6H2,1-3H3 |
Clave InChI |
HBTGDPPCPRYHHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C(=O)N(C1=O)C)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
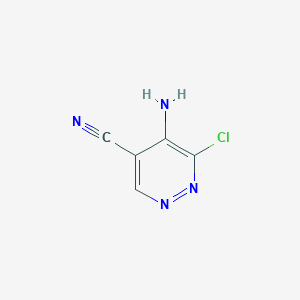


![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
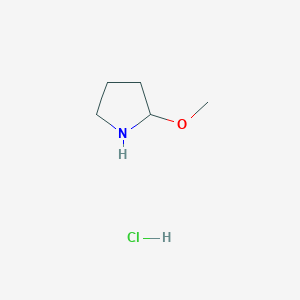
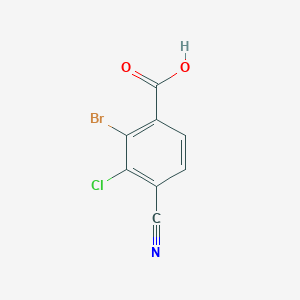

![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
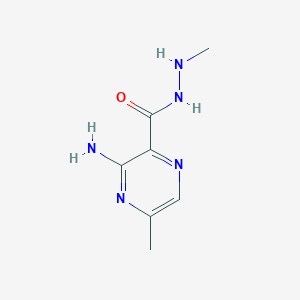

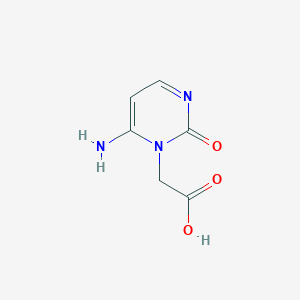

![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
